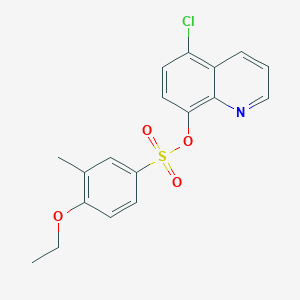
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2005 and has since been the subject of numerous studies investigating its mechanism of action and potential uses in scientific research.
作用機序
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 works by binding to the switch II region of Rho GTPases, preventing them from interacting with downstream effectors and disrupting their signaling pathways. This leads to a decrease in cell migration and invasion, as well as a reduction in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has a number of biochemical and physiological effects in cancer cells, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor growth and metastasis. The compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 as a research tool is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several areas of future research that could build on the existing work on N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864. These include:
1. Further investigation of the compound's mechanism of action and its effects on other signaling pathways in cancer cells.
2. Development of more potent and selective inhibitors of Rho GTPases for use in cancer therapy.
3. Exploration of the potential use of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 in other disease models, such as neurodegenerative disorders and cardiovascular disease.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models to determine its suitability for clinical development.
合成法
The synthesis of N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 involves a multi-step process that begins with the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with cycloheptylamine to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydride and dimethyl sulfate to yield the final product, N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide.
科学的研究の応用
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has been shown to have a wide range of potential applications in scientific research, particularly in the field of cancer biology. The compound has been found to inhibit the activity of Rho family GTPases, which play a critical role in cell migration, proliferation, and survival. By targeting these proteins, N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide 1864 has the potential to block the growth and spread of cancer cells.
特性
製品名 |
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide |
|---|---|
分子式 |
C16H25NO3S |
分子量 |
311.4 g/mol |
IUPAC名 |
N-cycloheptyl-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-3-20-15-11-10-13(2)12-16(15)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
InChIキー |
VDYXPUQJFKVWPP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2 |
正規SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2CCCCCC2 |
溶解性 |
2.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




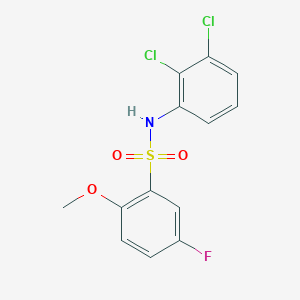
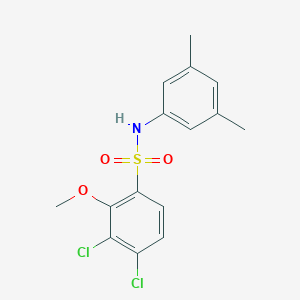

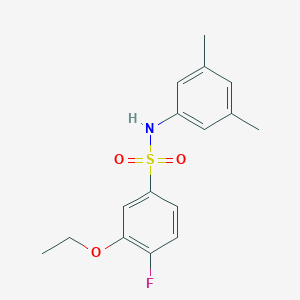

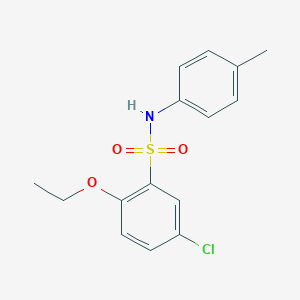
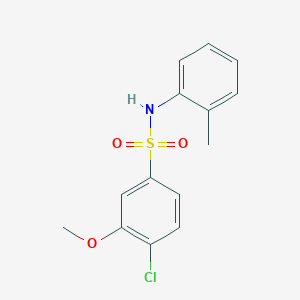

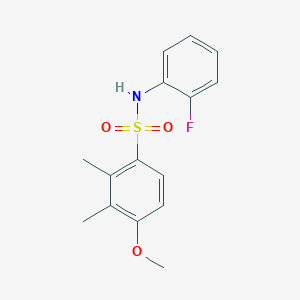

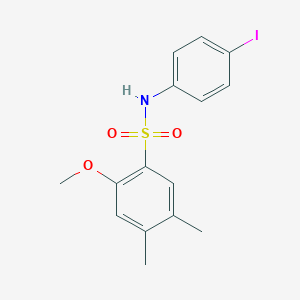
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)
